molecular formula C8H9N3O B14172327 (2-Methylpyrazolo[1,5-A]pyrimidin-3-YL)methanol CAS No. 1159983-06-8

(2-Methylpyrazolo[1,5-A]pyrimidin-3-YL)methanol

Cat. No.: B14172327
CAS No.: 1159983-06-8
M. Wt: 163.18 g/mol
InChI Key: JCDNKVGYCKIKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylpyrazolo[1,5-A]pyrimidin-3-YL)methanol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyrazolo[1,5-A]pyrimidin-3-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(2-Methylpyrazolo[1,5-A]pyrimidin-3-YL)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methylpyrazolo[1,5-A]pyrimidin-3-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylpyrazolo[1,5-A]pyrimidin-3-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1159983-06-8

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

(2-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol

InChI

InChI=1S/C8H9N3O/c1-6-7(5-12)8-9-3-2-4-11(8)10-6/h2-4,12H,5H2,1H3

InChI Key

JCDNKVGYCKIKJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CC=NC2=C1CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.